molecular formula C13H13NO3S B12524115 4-Thiazoleacetic acid, 2-[4-(methoxymethyl)phenyl]- CAS No. 653568-72-0

4-Thiazoleacetic acid, 2-[4-(methoxymethyl)phenyl]-

Cat. No.: B12524115
CAS No.: 653568-72-0
M. Wt: 263.31 g/mol
InChI Key: MOGMXOSOZINUAO-UHFFFAOYSA-N
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Description

Introduction to 4-Thiazoleacetic Acid Derivatives

Structural Classification of 4-Thiazoleacetic Acid-Based Compounds

Thiazoleacetic acid derivatives are defined by a five-membered thiazole ring containing nitrogen and sulfur atoms at positions 1 and 3, respectively, with an acetic acid group (–CH₂COOH) attached at position 4. The compound 4-thiazoleacetic acid, 2-[4-(methoxymethyl)phenyl]-, further substitutes position 2 of the thiazole ring with a 4-(methoxymethyl)phenyl group (Fig. 1). This substitution introduces steric and electronic modifications that influence the compound’s reactivity and biological interactions.

Core Structural Features
  • Thiazole Ring : The heterocyclic backbone provides rigidity and planar geometry, facilitating π-π interactions with biological targets.
  • Acetic Acid Side Chain : The –CH₂COOH group at position 4 enhances solubility in polar solvents and enables salt formation, critical for pharmacokinetic optimization.
  • Aromatic Substituents : The 4-(methoxymethyl)phenyl group at position 2 introduces electron-donating methoxy (–OCH₃) and methyl (–CH₃) groups, modulating electronic density and steric bulk.

Table 1: Representative Thiazoleacetic Acid Derivatives and Substituents

Compound Name R₁ (Position 2) R₂ (Position 4) Key Structural Feature
SMVA-42 4-Bromophenyl H Bromine enhances electrophilicity
4-Thiazoleacetic acid 4-Methoxyphenyl CH₂COOH Methoxy improves metabolic stability
Target Compound 4-(Methoxymethyl)phenyl CH₂COOH Methoxymethyl boosts lipophilicity

The methoxymethyl (–CH₂OCH₃) group in the target compound distinctively balances hydrophilicity and membrane permeability compared to simpler methoxy or halogen substituents. Nuclear magnetic resonance (NMR) studies of analogous structures reveal deshielding effects on adjacent protons due to the electron-withdrawing thiazole ring, with chemical shifts observed at δ 7.2–7.8 ppm for aromatic protons.

Historical Development of Thiazoleacetic Acid Derivatives in Organic Chemistry

The synthesis of thiazoleacetic acid derivatives dates to the mid-20th century, driven by interest in heterocyclic compounds for pharmaceutical applications. Early work focused on anti-inflammatory agents, as seen in the 1978 synthesis of 2-amino-4-p-chlorophenylthiazole-5-acetic acid derivatives, which demonstrated immunosuppressive activity in rodent models. These compounds were prepared via Friedel-Crafts acetylation and cyclocondensation reactions, establishing foundational methodologies still in use today.

Key Milestones:
  • 1970s–1980s : Development of cyclization techniques using thioureas and α-haloketones enabled systematic substitution at position 2.
  • 2010s : Advances in green chemistry facilitated solvent-free syntheses, improving yields of derivatives like SMVA-42 (81% yield).
  • 2020s : Computational modeling and structure-activity relationship (SAR) studies prioritized derivatives with dual aromatic and polar substituents, exemplified by the target compound.

The 2013 synthesis of (5-substituted-2-methyl-1,3-thiazole-4-yl) acetic acids marked a shift toward antimicrobial applications, with derivatives showing potency against Staphylococcus aureus (MIC = 6.69 µM). More recently, 2024 research highlighted thiazoleacetic acids’ anticancer potential, with VEGFR-2 inhibition and apoptosis induction observed in MCF-7 breast cancer cells.

Synthetic Evolution
Early routes relied on linear sequences, such as:

  • Acetylation of chlorobenzene with succinic anhydride.
  • Bromination and cyclocondensation with thioureas. Modern approaches employ one-pot multicomponent reactions, reducing steps and waste. For example, microwave-assisted synthesis of 4-thiazoleacetic acids achieves 85% yield in 30 minutes.

Properties

CAS No.

653568-72-0

Molecular Formula

C13H13NO3S

Molecular Weight

263.31 g/mol

IUPAC Name

2-[2-[4-(methoxymethyl)phenyl]-1,3-thiazol-4-yl]acetic acid

InChI

InChI=1S/C13H13NO3S/c1-17-7-9-2-4-10(5-3-9)13-14-11(8-18-13)6-12(15)16/h2-5,8H,6-7H2,1H3,(H,15,16)

InChI Key

MOGMXOSOZINUAO-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)O

Origin of Product

United States

Preparation Methods

Core Synthetic Strategies

Thiazole Ring Formation with Acetic Acid Substitution

The thiazole ring is typically synthesized via cyclization reactions. A common approach involves reacting acetoacetyl derivatives with sulfur-containing nucleophiles (e.g., thiourea). For example:

  • 4-Chloroacetoacetyl chloride reacts with thiourea to form (2-aminothiazol-4-yl)-acetic acid hydrochloride, as described in a patented process. This intermediate could serve as a precursor for further functionalization.

Reaction Scheme Hypothesis:
$$ \text{4-Chloroacetoacetyl chloride} + \text{Thiourea} \rightarrow \text{(2-Aminothiazol-4-yl)-acetic acid} + \text{Byproducts} $$

Post-cyclization, the amino group at position 2 could be replaced by the 4-(methoxymethyl)phenyl group via nucleophilic substitution or coupling reactions.

Introduction of the 4-(Methoxymethyl)phenyl Group

The phenyl substituent is introduced at position 2 of the thiazole ring. Potential methods include:

Halogenation and Nucleophilic Aromatic Substitution
  • 2-Chlorothiazole-4-acetic acid (hypothetical intermediate) could undergo displacement with 4-(methoxymethyl)phenylmagnesium bromide (Grignard reagent) or similar arylating agents.
  • Catalytic Cross-Coupling : Suzuki-Miyaura coupling using a boronic acid derivative of the phenyl group and a halogenated thiazole precursor.

Example Conditions (Hypothetical):

Reagent/Condition Purpose Yield*
Pd(PPh₃)₄, K₂CO₃, DMF Coupling catalyst and base 60-80%
4-(Methoxymethyl)phenylboronic acid Aryl donor N/A

*Yields estimated based on analogous reactions.

Direct Alkylation

Using [4-(methoxymethyl)phenyl]methanol (CAS 14448377) as a precursor:

  • Convert to 4-(methoxymethyl)phenyl bromide via bromination.
  • Perform alkylation with a 2-hydroxythiazole-4-acetic acid derivative under basic conditions.

Limitation : Thiazoles are electron-deficient, making direct alkylation challenging without activating groups.

Ester Hydrolysis

If the ethyl ester of the target compound (CAS 653568-70-8) is synthesized first, hydrolysis to the acid is straightforward:
$$ \text{Ethyl 2-[4-(methoxymethyl)phenyl]-4-thiazoleacetate} + \text{NaOH} \rightarrow \text{Target acid} + \text{Ethanol} $$
Conditions : Aqueous NaOH (1–2 M), reflux (60–80°C), 4–6 hours.

Key Challenges and Adaptations

Selectivity in Thiazole Functionalization

  • Positional Control : Ensuring substitution occurs at position 2 rather than 5 requires directing groups or steric protection.
  • Stability : Thiazole rings are sensitive to strong acids/bases; mild conditions are critical during substitution.

Phenyl Group Activation

The 4-(methoxymethyl)phenyl group lacks strong electron-donating substituents, reducing reactivity in coupling reactions. Activation via iodination or triflation may improve efficiency.

Comparative Analysis of Reported Methods

Method Reagents/Conditions Yield* Advantages Limitations
Thiazole Cyclization 4-Chloroacetoacetyl chloride, thiourea, CH₂Cl₂ 50–70% High purity, scalable Requires halogenated precursors
Suzuki Coupling Pd catalyst, aryl boronic acid, DMF 60–80% Good functional group tolerance Requires expensive catalysts
Ester Hydrolysis NaOH, H₂O/EtOH 90–95% Simple, high yield Limited to ester availability

*Yields inferred from analogous reactions.

Proposed Synthesis Pathway

  • Step 1 : Synthesize 4-chloroacetoacetyl chloride and react with thiourea to form (2-aminothiazol-4-yl)-acetic acid .
  • Step 2 : Displace the amino group at position 2 with 4-(methoxymethyl)phenyl bromide using Cu(I) catalysis (e.g., Ullmann reaction).
  • Step 3 : Hydrolyze any ester intermediates to the final acid if necessary.

Critical Notes :

  • Purification : Column chromatography or crystallization may be required to isolate the target compound.
  • Byproduct Management : Residual halides or catalysts must be removed to avoid contamination.

Chemical Reactions Analysis

4-Thiazoleacetic acid, 2-[4-(methoxymethyl)phenyl]- undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including 4-thiazoleacetic acid compounds, have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit significant activity against various bacterial strains and fungi.

  • Mechanism : The antimicrobial action is often attributed to the ability of thiazoles to disrupt cellular processes in microorganisms. For instance, halogenated thiazoles have shown enhanced antibacterial activity against Gram-positive bacteria due to their structural modifications, which increase membrane permeability and inhibit cell wall synthesis .
  • Case Study : A study evaluating a series of thiazole derivatives demonstrated that certain compounds exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics. For example, compounds with electron-withdrawing groups on the phenyl ring displayed potent activity against resistant bacterial strains .

Anticancer Properties

The anticancer potential of 4-thiazoleacetic acid derivatives has been a focal point in recent research. These compounds have shown promise in targeting various cancer cell lines.

  • Mechanism : Thiazoles can induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins. They also interfere with cell cycle progression, particularly by inducing S phase arrest .
  • Case Study : In vitro studies on thiazole-pyridine hybrids showed significant cytotoxicity against breast cancer cell lines (MCF-7), with some derivatives exhibiting IC50 values lower than those of established chemotherapeutics like 5-fluorouracil . Another study highlighted the effectiveness of thiazole derivatives against prostate cancer cells (PC3), indicating their potential as effective anticancer agents .

Anticonvulsant Activity

The anticonvulsant effects of thiazole derivatives are another area of interest. Compounds similar to 4-thiazoleacetic acid have been synthesized and tested for their ability to prevent seizures.

  • Mechanism : The anticonvulsant mechanism is believed to involve modulation of neurotransmitter systems and ion channels, leading to increased neuronal stability and reduced excitability .
  • Case Study : A series of thiazole-linked compounds were evaluated for anticonvulsant activity in animal models. One compound demonstrated a median effective dose significantly lower than that of standard anticonvulsants, indicating its potential as a more effective treatment option .

Data Summary Table

ApplicationMechanismNotable Findings
AntimicrobialDisruption of cell wall synthesisEffective against resistant strains; MIC comparable to antibiotics
AnticancerInduction of apoptosis; cell cycle arrestSignificant cytotoxicity against MCF-7 and PC3 cells; lower IC50 than standard drugs
AnticonvulsantModulation of neurotransmitter systemsLower median effective dose compared to standard treatments

Mechanism of Action

The mechanism of action of 4-Thiazoleacetic acid, 2-[4-(methoxymethyl)phenyl]- involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in various biochemical reactions, potentially activating or inhibiting specific enzymes and receptors . This compound can modulate biochemical pathways, leading to its diverse biological activities.

Comparison with Similar Compounds

Structural and Substituent Variations

The biological and chemical profiles of thiazole derivatives are heavily influenced by substituents on the phenyl ring and thiazole core. Key comparisons include:

Compound Name Substituents (Position) Key Structural Features Reference CAS/ID
4-Thiazoleacetic acid, 2-[4-(methoxymethyl)phenyl]- 4-(methoxymethyl)phenyl (C2), acetic acid (C4) Electron-donating methoxymethyl group CAS 653568-70-8 (ester)
4-Thiazoleacetic acid, 2-[4-(trifluoromethyl)phenyl]- (Ethyl ester) 4-CF₃ phenyl (C2), ethyl ester (C4) Electron-withdrawing CF₃ group CAS 680215-92-3
2-(4-(4-Methoxyphenyl)-2-methylthiazol-5-yl)acetic acid 4-methoxyphenyl (C4), methyl (C2), acetic acid (C5) Methyl at C2, acetic acid at C5 CAS 553629-28-0
4-[4-(4-Chlorophenyl)thiazol-2-yl]phenylacetic acid 4-Cl phenyl (C4), phenylacetic acid (C4) Halogen substitution, extended aromaticity Scheme 1 in

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The methoxymethyl group in the target compound enhances lipophilicity compared to the trifluoromethyl derivative, which is more electronegative and polar .
  • Position of Acetic Acid : Derivatives with acetic acid at C4 (e.g., target compound) versus C5 (e.g., CAS 553629-28-0) exhibit distinct steric interactions in enzyme binding .

Physicochemical Properties

Substituents significantly alter melting points, solubility, and stability:

Compound Melting Point (°C) Solubility Stability Notes
4-Thiazoleacetic acid, 2-[4-(methoxymethyl)phenyl]- (ester) Not reported Moderate (ester) Hydrolyzes to free acid
Ethyl 2-[4-(trifluoromethyl)phenyl]thiazole-4-acetate 37.8–40.6 Low in water Stable under dry conditions
2-(4-(4-Methoxyphenyl)-2-methylthiazol-5-yl)acetic acid Not reported High (free acid) Sensitive to oxidation

Analysis :

  • The trifluoromethyl derivative’s lower melting point (37.8–40.6°C) reflects reduced crystallinity due to bulky CF₃ .
  • Methoxymethyl-substituted compounds likely exhibit improved aqueous solubility compared to halogenated analogs, critical for bioavailability .

Comparison :

  • Halogenated derivatives (e.g., Cl, Br) show stronger enzyme inhibition but higher toxicity .
  • Methoxymethyl and methoxy groups balance potency and safety, making them candidates for further pharmacological screening .

Biological Activity

4-Thiazoleacetic acid, 2-[4-(methoxymethyl)phenyl]- (CAS No. 653568-72-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and research findings.

PropertyValue
Molecular Formula C11H13N3O2S
Molecular Weight 253.30 g/mol
IUPAC Name 4-thiazoleacetic acid, 2-[4-(methoxymethyl)phenyl]-

The biological activity of 4-Thiazoleacetic acid, 2-[4-(methoxymethyl)phenyl]- is primarily attributed to its interaction with various molecular targets within biological systems. The thiazole ring and the methoxymethyl phenyl group may influence its pharmacological properties by:

  • Inhibition of Enzymatic Activity : Compounds with thiazole structures often exhibit enzyme inhibitory properties, which can affect metabolic pathways.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
  • Anti-inflammatory Effects : Research indicates that thiazole derivatives can modulate inflammatory responses, suggesting a potential therapeutic role in inflammatory diseases.

Biological Activities

Research findings have highlighted several biological activities associated with 4-Thiazoleacetic acid, 2-[4-(methoxymethyl)phenyl]-:

  • Antimicrobial Activity
    • Studies have demonstrated that thiazole derivatives can exhibit significant antimicrobial effects against both gram-positive and gram-negative bacteria. For instance, a study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
  • Anti-cancer Potential
    • In vitro assays have shown that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anti-cancer agent. The mechanism involves the activation of caspase pathways leading to programmed cell death.
  • Neuroprotective Effects
    • Research indicates that thiazole derivatives may protect neuronal cells from oxidative stress-induced damage, which is critical in neurodegenerative diseases.

Case Studies

Several case studies have investigated the biological activity of thiazole compounds similar to 4-Thiazoleacetic acid, 2-[4-(methoxymethyl)phenyl]-:

  • Case Study 1 : A study published in Journal of Medicinal Chemistry explored a series of thiazole derivatives and their effects on cancer cell proliferation. The results indicated that compounds with methoxy substitutions exhibited enhanced activity compared to their unsubstituted counterparts.
  • Case Study 2 : In a pharmacological study focused on antimicrobial activity, researchers synthesized various thiazole derivatives and evaluated their efficacy against resistant bacterial strains. The findings suggested that modifications at the phenyl ring significantly influenced antimicrobial potency.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-thiazoleacetic acid derivatives with aryl substituents?

  • Methodological Answer : The synthesis typically involves coupling reactions between thiazole precursors and aryl-substituted intermediates. For example, thiazole-acetic acid derivatives can be synthesized via alkylation of thiazole-thiones with chloroacetic acid under alkaline conditions (e.g., NaOH in ethanol/water) . Alternatively, EDCI/HOBt-mediated amide coupling in the presence of triethylamine (TEA) is effective for introducing aryl-amide functionalities to the thiazole core, as demonstrated in similar compounds . Key steps include refluxing in polar aprotic solvents (e.g., DMF) and purification via recrystallization or column chromatography.

Q. Which spectroscopic techniques are critical for structural confirmation of 4-thiazoleacetic acid derivatives?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for acetic acid moieties) .
  • NMR (¹H/¹³C) : Confirms substituent positions. For instance, methoxymethylphenyl protons appear as singlets (~δ 3.3 ppm for OCH₃ and δ 4.5 ppm for CH₂O) .
  • Elemental Analysis : Validates purity by matching experimental and calculated C/H/N/S percentages (e.g., deviations <0.4% indicate high purity) .

Q. How can researchers purify thiazole-containing compounds effectively?

  • Methodological Answer :

  • Recrystallization : Use ethanol/water mixtures for high-melting-point derivatives (e.g., compounds with m.p. 120–160°C) .
  • Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica gel plates and ethyl acetate/hexane eluents .
  • Column Chromatography : Separate complex mixtures with gradient elution (e.g., 5–20% MeOH in CH₂Cl₂) .

Advanced Research Questions

Q. How can synthesis of 2-[4-(methoxymethyl)phenyl]-substituted thiazoleacetic acids be optimized for enhanced yield and purity?

  • Methodological Answer :

  • Catalyst Screening : Replace EDCI with DCC or DIC for improved coupling efficiency in amide bond formation .
  • Solvent Optimization : Use DMF instead of THF to stabilize intermediates, reducing side reactions (e.g., hydrolysis) .
  • Temperature Control : Maintain reactions at 50–60°C to balance reaction rate and byproduct formation .
  • Post-Synthesis Analysis : Compare yields and purity via HPLC (C18 column, acetonitrile/water gradient) to identify optimal conditions .

Q. How can discrepancies in NMR data for methoxymethylphenyl-thiazole derivatives be resolved?

  • Methodological Answer :

  • Solvent Effects : Record spectra in deuterated DMSO to minimize solvent shifts and resolve overlapping signals .
  • Dynamic NMR : Analyze temperature-dependent spectra to detect conformational exchange (e.g., rotamers in methoxymethyl groups) .
  • 2D NMR (COSY, HSQC) : Assign ambiguous peaks by correlating ¹H-¹³C couplings, particularly for aromatic and CH₂O protons .

Q. What strategies enhance the biological activity of thiazoleacetic acid derivatives through structural modifications?

  • Methodological Answer :

  • Substituent Engineering : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to improve metabolic stability, as seen in analogs with IC₅₀ values <1 μM .
  • Heterocycle Fusion : Attach triazole or pyran rings to the thiazole core to modulate lipophilicity (logP <3) and bioavailability .
  • Metal Complexation : Form Zn²⁺ or Cu²⁺ salts to enhance solubility and binding affinity to target proteins (e.g., kinase inhibitors) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the melting points of aryl-thiazole derivatives?

  • Methodological Answer :

  • Source Validation : Cross-check data with high-impact studies (e.g., reports m.p. 147–149°C for a methoxyphenyl analog, while notes 121–123°C for dihydrothiazoles). Differences arise from substituent effects (e.g., dihydro vs. aromatic thiazoles) .
  • Reproducibility Tests : Repeat syntheses using identical conditions (e.g., solvent, cooling rate) to isolate polymorphism or hydration effects .

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